PROTAC BRD4 Degrader-19

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

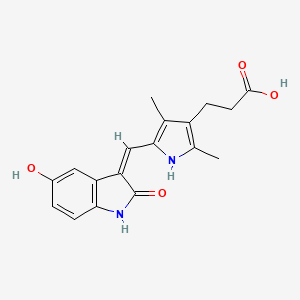

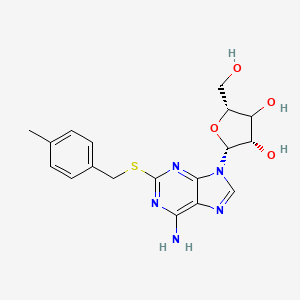

PROTAC BRD4 Degrader-19 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the PROteolysis TArgeting Chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins by the ubiquitin-proteasome system. BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play crucial roles in regulating gene expression and are implicated in various diseases, including cancer .

Métodos De Preparación

The synthesis of PROTAC BRD4 Degrader-19 involves several steps, including the preparation of the ligand for BRD4, the linker, and the ligand for the E3 ubiquitin ligase. The synthetic route typically involves the following steps:

Preparation of the BRD4 ligand: This step involves synthesizing a molecule that can specifically bind to BRD4. Commonly used ligands include derivatives of JQ1 or other BET inhibitors.

Preparation of the linker: The linker is a chemical moiety that connects the BRD4 ligand to the E3 ligase ligand. It is usually synthesized through a series of organic reactions, such as amide bond formation or click chemistry.

Preparation of the E3 ligase ligand: This step involves synthesizing a molecule that can recruit an E3 ubiquitin ligase, such as cereblon or von Hippel-Lindau (VHL) protein.

Assembly of the PROTAC molecule: The final step involves connecting the BRD4 ligand, the linker, and the E3 ligase ligand to form the complete PROTAC molecule.

Análisis De Reacciones Químicas

PROTAC BRD4 Degrader-19 undergoes several types of chemical reactions during its synthesis and application:

Oxidation and Reduction: These reactions may be involved in the synthesis of the BRD4 ligand and the E3 ligase ligand.

Substitution: Nucleophilic or electrophilic substitution reactions are commonly used to introduce functional groups into the ligands and the linker.

Amide Bond Formation: This reaction is often used to connect the linker to the BRD4 ligand and the E3 ligase ligand.

Click Chemistry: This type of reaction is used to efficiently assemble the PROTAC molecule by connecting the different components through a triazole linkage.

Aplicaciones Científicas De Investigación

PROTAC BRD4 Degrader-19 has a wide range of scientific research applications:

Chemistry: It is used to study the chemical properties and reactivity of PROTAC molecules, as well as to develop new synthetic methods for their preparation.

Biology: It is used to investigate the biological functions of BRD4 and other BET proteins, as well as to study the mechanisms of protein degradation by the ubiquitin-proteasome system.

Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where BRD4 plays a key role in disease progression. This compound can selectively degrade BRD4, thereby inhibiting its function and reducing the growth of cancer cells.

Mecanismo De Acción

PROTAC BRD4 Degrader-19 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound binds to BRD4 and recruits an E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the transfer of ubiquitin molecules to BRD4, marking it for degradation by the proteasome. The degradation of BRD4 leads to the disruption of its function in regulating gene expression, which can result in the inhibition of cancer cell growth and other therapeutic effects .

Comparación Con Compuestos Similares

PROTAC BRD4 Degrader-19 is unique compared to other similar compounds due to its specific design and mechanism of action. Similar compounds include:

JQ1: A small molecule inhibitor of BET proteins, including BRD4. Unlike this compound, JQ1 inhibits BRD4 by binding to its bromodomains without inducing its degradation.

ARV-825: Another PROTAC molecule that targets BRD4 for degradation. It has a similar mechanism of action to this compound but may differ in its linker and E3 ligase ligand components.

dBET1: A PROTAC molecule that targets BET proteins, including BRD4, for degradation.

This compound stands out due to its specific design, which allows for efficient and selective degradation of BRD4, making it a valuable tool for scientific research and potential therapeutic applications.

Propiedades

Fórmula molecular |

C44H38N8O5S2 |

|---|---|

Peso molecular |

823.0 g/mol |

Nombre IUPAC |

methyl 2-[(9S)-7-[4-[4-[[4-[(3-cyano-4-methyl-1H-indol-7-yl)sulfamoyl]phenyl]methylcarbamoyl]phenyl]phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C44H38N8O5S2/c1-24-6-19-35(41-38(24)33(21-45)23-46-41)51-59(55,56)34-17-7-28(8-18-34)22-47-43(54)32-15-11-30(12-16-32)29-9-13-31(14-10-29)40-39-25(2)26(3)58-44(39)52-27(4)49-50-42(52)36(48-40)20-37(53)57-5/h6-19,23,36,46,51H,20,22H2,1-5H3,(H,47,54)/t36-/m0/s1 |

Clave InChI |

HHSZFSOLNUHGMP-BHVANESWSA-N |

SMILES isomérico |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=N[C@H](C7=NN=C(N7C8=C6C(=C(S8)C)C)C)CC(=O)OC)C#N |

SMILES canónico |

CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=C(C=C3)CNC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=NC(C7=NN=C(N7C8=C6C(=C(S8)C)C)C)CC(=O)OC)C#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Thr28, Nle31]-Cholecystokinin (25-33), sulfated](/img/structure/B12389661.png)

![4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(1,1,1,2,3,3,4,4,4-nonadeuteriobutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B12389664.png)

![(1E,4Z,6E)-4-[(1-butyltriazol-4-yl)methyl]-5-hydroxy-1,7-bis(4-methoxyphenyl)hepta-1,4,6-trien-3-one](/img/structure/B12389678.png)

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12389697.png)